molecular formula C15H25N3O3 B5561034 ethyl 6-isopropyl-4-oxo-2-(1-piperidinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

ethyl 6-isopropyl-4-oxo-2-(1-piperidinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5561034
M. Wt: 295.38 g/mol
InChI Key: QCAZAEYHWCNBBL-UHFFFAOYSA-N
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Description

Ethyl 6-isopropyl-4-oxo-2-(1-piperidinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a compound related to the class of pyrimidine derivatives. These compounds have been explored for various pharmacological activities and chemical properties.

Synthesis Analysis

  • The synthesis of similar pyrimidine derivatives often involves condensation reactions and alkylation. For instance, Śladowska et al. (1990) described the synthesis of derivatives of ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido pyrimidine-5-carboxylate through condensation and subsequent alkylation steps (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Molecular Structure Analysis

  • The crystal structure of similar compounds has been analyzed, like in the study by Hu Yang (2009) where the structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined using X-ray diffraction (Hu Yang, 2009).

Chemical Reactions and Properties

  • Pyrimidine derivatives undergo various chemical reactions including rearrangement and nucleophilic addition, as studied by Hermecz et al. (1991) in ethyl 9-bromo-4-oxo-tetrahydro-pyrido pyrimidine-3-carboxylates (Hermecz et al., 1991).

Physical Properties Analysis

  • The physical properties of these compounds, such as solubility and melting point, are influenced by their structural features. Studies like those conducted on similar pyrimidine derivatives provide insights into these aspects.

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, are shaped by the pyrimidine core and the substituents attached to it. Research into similar compounds, such as those by Galenko et al. (2023), who explored rearrangements in pyrimidine derivatives, provides valuable information in this regard (Galenko, Zanakhov, Novikov, & Khlebnikov, 2023).

Scientific Research Applications

Synthesis and Derivative Formation

Pyrimidine derivatives are synthesized through various methods, including the reaction of aminopyrazoles with triethyl orthoformate and amines, leading to compounds that can serve as intermediates for further chemical transformations (Finlander & Pedersen, 1985). The formation of derivatives such as ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido pyrimidine-5-carboxylate indicates the versatility of pyrimidine cores in generating pharmacologically active compounds (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Antimicrobial Applications

The antimicrobial activity of pyrimidine derivatives is a significant area of study, where compounds like 6-chloro-5-ethyl-, n-propyl- and isopropyluracils exhibit in vitro activities against Gram-positive and Gram-negative bacteria, showcasing their potential in developing new antimicrobial agents (Al-Turkistani, Al-Deeb, El‐Brollosy, & El-Emam, 2011).

Antiallergy and Antitumor Agents

Pyrimidine derivatives are explored for their antiallergy and antitumor properties, with specific compounds showing oral activity in rat models and exhibiting antitumor activity in mice. These studies highlight the potential of pyrimidine-based compounds in therapeutic applications, including allergy and cancer treatment (Temple, Yevich, Covington, Hanning, Seidehamel, Mackey, & Bartek, 1979; Temple, Rener, Waud, & Noker, 1992).

Novel Synthesis Methods

Advancements in synthesis techniques, such as the use of ionic liquids and microwave-mediated reactions, offer efficient, eco-friendly methods for preparing pyrimidine derivatives. These methods not only improve yields but also contribute to the development of compounds with potential biological activities (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017; Vanden Eynde, Hecq, Kataeva, & Kappe, 2001).

properties

IUPAC Name

ethyl 6-oxo-2-piperidin-1-yl-4-propan-2-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3/c1-4-21-14(20)11-12(10(2)3)16-15(17-13(11)19)18-8-6-5-7-9-18/h10-12H,4-9H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAZAEYHWCNBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

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